molecular formula C11H11NO2S B3059629 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- CAS No. 103986-16-9

2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-

Cat. No.: B3059629
CAS No.: 103986-16-9
M. Wt: 221.28 g/mol
InChI Key: LCWXKXQNPIDGOK-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione (TZD) derivatives are heterocyclic compounds with a five-membered ring containing sulfur, nitrogen, and two carbonyl groups. The compound 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- features a 4-methylbenzyl substituent at the 3-position of the TZD core. The 4-methylphenylmethyl substituent introduces lipophilicity, which may influence bioavailability and target interactions compared to other TZD derivatives.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-8-2-4-9(5-3-8)6-12-10(13)7-15-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWXKXQNPIDGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361609
Record name 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-16-9
Record name 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 4-methylbenzylamine with thioglycolic acid, followed by cyclization with chloroacetic acid under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidine ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions.

Key Reagents and Conditions :

  • m-Chloroperbenzoic acid (mCPBA) : Selective oxidation to sulfoxides at 0–25°C in dichloromethane.

  • Hydrogen peroxide (H₂O₂) : Forms sulfones under reflux in acetic acid .

Example Reaction :

3 4 Methylbenzyl 1 3 thiazolidine 2 4 dioneH2O2,ΔSulfone derivative[1][6]\text{3 4 Methylbenzyl 1 3 thiazolidine 2 4 dione}\xrightarrow{\text{H}_2\text{O}_2,\Delta}\text{Sulfone derivative}\quad[1][6]

Outcomes :

  • Sulfoxides exhibit reduced ring strain, enhancing stability.

  • Sulfones are fully oxidized and show increased electrophilicity at the sulfur center.

Reduction Reactions

Reduction targets the carbonyl groups or the sulfur atom in the thiazolidine ring.

Key Reagents and Conditions :

  • Sodium borohydride (NaBH₄) : Reduces carbonyl groups to alcohols in ethanol at 25°C.

  • Lithium aluminum hydride (LiAlH₄) : Cleaves the thiazolidine ring, yielding thiols or amines under anhydrous conditions .

Example Reaction :

3 4 Methylbenzyl 1 3 thiazolidine 2 4 dioneLiAlH4Thiol intermediate[1][6]\text{3 4 Methylbenzyl 1 3 thiazolidine 2 4 dione}\xrightarrow{\text{LiAlH}_4}\text{Thiol intermediate}\quad[1][6]

Outcomes :

  • Ring-opening reactions produce intermediates for further functionalization.

Substitution Reactions

The methylphenyl group and thiazolidine ring participate in electrophilic and nucleophilic substitutions.

Aromatic Substitution

The para-methylbenzyl group undergoes Friedel-Crafts alkylation with acyl chlorides in the presence of AlCl₃ .

Nucleophilic Substitution at the Thiazolidine Ring

  • Amines : React with the C5 position to form Schiff bases or Mannich bases .

  • Thiosemicarbazides : Condense with aldehydes to form hydrazone derivatives .

Example Reaction :

3 4 Methylbenzyl 1 3 thiazolidine 2 4 dione+RNH2HCl EtOHMannich base derivative[2][6]\text{3 4 Methylbenzyl 1 3 thiazolidine 2 4 dione}+\text{RNH}_2\xrightarrow{\text{HCl EtOH}}\text{Mannich base derivative}\quad[2][6]

Condensation Reactions

The C5 position is highly reactive toward condensation with aldehydes or ketones.

Key Reagents and Conditions :

  • Aromatic aldehydes : Form 5-arylidene derivatives under acidic (piperidine/HCl) or microwave-assisted conditions .

  • Indole-3-carboxaldehyde : Produces fused heterocycles with enhanced biological activity .

Example Reaction :

3 4 Methylbenzyl 1 3 thiazolidine 2 4 dione+ArCHOmicrowave5 Arylidene TZD[6][9]\text{3 4 Methylbenzyl 1 3 thiazolidine 2 4 dione}+\text{ArCHO}\xrightarrow{\text{microwave}}\text{5 Arylidene TZD}\quad[6][9]

Yield Comparison :

MethodReaction TimeYield (%)
Conventional5–6 hours60–65
Microwave-assisted20–30 minutes85–90

Multicomponent Reactions

The compound participates in click chemistry and Ugi reactions to generate complex hybrids.

Key Reagents and Conditions :

  • Acetylene dicarboxylates : Form 2-methylidene-thiazolidinone derivatives in ethanol.

  • Isocyanides : Yield peptidomimetics via Ugi four-component reactions.

Example Reaction :

3 4 Methylbenzyl 1 3 thiazolidine 2 4 dione+RNCEtOHPeptidomimetic hybrid[8]\text{3 4 Methylbenzyl 1 3 thiazolidine 2 4 dione}+\text{RNC}\xrightarrow{\text{EtOH}}\text{Peptidomimetic hybrid}\quad[8]

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinedione derivatives as anticancer agents. The mechanisms of action include:

  • Induction of Apoptosis : TZD derivatives can trigger programmed cell death in cancer cells. For instance, compounds modified at the 5-position of the thiazolidine ring have shown significant antiproliferative effects against various tumor cell lines such as MCF-7 (breast cancer) and K562 (leukemia) .
  • Cell Cycle Arrest : Certain derivatives inhibit cell cycle progression, leading to reduced tumor growth. For example, a study reported that specific thiazolidinediones displayed cytotoxic activity against cervical (HeLa), colorectal (HT29), and lung cancer (A549) cell lines .

Antimicrobial Properties

Thiazolidinediones have been investigated for their antibacterial and antifungal activities:

  • Antibacterial Activity : New TZD derivatives have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like oxacillin and cefuroxime . The structure–activity relationships suggest multiple mechanisms underlying their antibacterial efficacy.
  • Antifungal Activity : In addition to antibacterial properties, certain TZD derivatives have shown effectiveness against fungal pathogens, expanding their therapeutic potential .

Antidiabetic Effects

Thiazolidinediones are well-known for their role as antidiabetic agents:

  • Insulin Sensitization : Compounds like rosiglitazone and pioglitazone enhance insulin sensitivity in peripheral tissues, making them effective in managing type 2 diabetes . Research indicates that modifications to the TZD scaffold can lead to improved antihyperglycemic activity.

Case Study 1: Anticancer Efficacy

A study synthesized a series of new thiazolidine-2,4-dione derivatives and evaluated their anticancer activities against multiple cell lines. Among them, a compound with a benzylidene modification showed remarkable cytotoxicity against leukemia cells (HL-60) and CNS cancer cells (SF-295), indicating the potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Development

Research focused on creating TZD-chlorophenylthiosemicarbazone hybrids revealed compounds with MIC values as low as 0.49 mg/L against Micrococcus luteus and Bacillus subtilis. These findings suggest that these hybrids could serve as promising candidates for new antibacterial agents .

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural variations among TZD derivatives include substituents at the 3- and 5-positions of the thiazolidinedione ring. Below is a comparative analysis of 3-[(4-methylphenyl)methyl]-TZD and related compounds:

Cytotoxicity Profile

  • Substituent Effects: MPMT (4-methoxyphenylmethyl) exhibited low cytotoxicity, whereas DCPMT (3,5-dichlorophenylmethyl) was highly toxic, suggesting that electron-withdrawing groups (e.g., Cl) enhance cytotoxicity compared to electron-donating groups (e.g., OMe) .

Antidiabetic Activity

  • Quinoline-TZD Hybrids: Derivatives like SK-3 demonstrated significant hypoglycemic activity, attributed to synergistic effects between the TZD core and quinoline moiety .
  • QSAR Insights : Substituent hydrophobicity (log P) and electronic parameters (e.g., C3 descriptors) correlate with antidiabetic efficacy. For example, Thz7 ’s 2,4-dimethoxyphenyl group optimized these properties, yielding high activity .

Stability and Metabolic Considerations

  • Unsaturated vs. Saturated Backbones : Unsaturated analogs (e.g., MPMT-I) showed higher cytotoxicity than saturated derivatives (e.g., MPMT), likely due to increased reactivity or altered metabolism .
  • Polar Substituents : Compounds with polar groups (e.g., hydroxyl, acetic acid) exhibited reduced cytotoxicity, possibly due to impaired cellular uptake .

Notes

Cytotoxicity and antidiabetic activity data are based on HepG2 cell assays and QSAR models, respectively; in vivo studies are needed for translational relevance.

Contradictory evidence (e.g., polar TZD derivatives with low toxicity) underscores the complexity of structure-activity relationships .

Biological Activity

2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- (CAS No. 103986-16-9) is a compound belonging to the thiazolidinedione class, characterized by its five-membered ring structure containing sulfur and nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in the fields of diabetes management and anti-inflammatory research.

The primary mechanism of action for 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- involves its interaction with peroxisome proliferator-activated receptor-gamma (PPAR-γ) . This receptor plays a crucial role in regulating glucose metabolism and fatty acid storage. By activating PPAR-γ, the compound enhances the transcription of insulin-responsive genes, leading to improved insulin sensitivity and reduced blood glucose levels .

The compound exhibits various biochemical properties that contribute to its activity:

  • Enzyme Interaction : It interacts with several enzymes and proteins, potentially inhibiting or activating their functions.
  • Cellular Effects : It influences cellular processes such as signaling pathways and gene expression, impacting overall cellular metabolism .

Pharmacokinetics

The pharmacokinetic profile of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- includes a boiling point of approximately 5257±600 °C and a density of around 1344±006 g/cm³. These properties are essential for understanding its stability and behavior in biological systems.

Antidiabetic Activity

Numerous studies have evaluated the antidiabetic potential of thiazolidinediones. For instance, a study indicated that certain derivatives exhibited significant hypoglycemic activity in animal models at specific dosages (e.g., 35 mg/kg body weight), demonstrating their potential as therapeutic agents for managing type 2 diabetes .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of thiazolidinediones. In vitro studies showed that compounds derived from this class could inhibit inflammatory responses in human red blood cell membranes, indicating their potential for treating inflammatory conditions .

Antimicrobial Properties

In addition to their antidiabetic and anti-inflammatory effects, thiazolidinediones have been investigated for antimicrobial activity. Various derivatives demonstrated moderate to significant antibacterial effects against different strains, suggesting their utility in treating infections .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the thiazolidinedione core can enhance biological activity. For example, substituents at the para position of the phenyl ring significantly influence hypoglycemic and anti-inflammatory activities, with electron-donating groups generally enhancing efficacy .

Data Summary Table

Biological ActivityObservationsReference
AntidiabeticSignificant hypoglycemic activity at dosages of 35 mg/kg in animal models
Anti-inflammatoryInhibition of inflammatory responses in vitro; effective at concentrations around 500 μg/mL
AntimicrobialModerate to significant antibacterial effects against various strains
SAR InsightsModifications at specific positions enhance biological activity; electron-donating groups preferred

Q & A

Q. What synthetic strategies are most effective for preparing 3-[(4-methylphenyl)methyl]-2,4-thiazolidinedione derivatives?

The synthesis typically involves Mannich reactions or cyclization of thiourea derivatives with chloroacetic acid under acidic conditions . Key steps include:

  • Thiourea method : Condensation of thiourea with chloroacetic acid in HCl yields the thiazolidinedione core .
  • Mannich reaction : Secondary amines react with formaldehyde and the thiazolidinedione scaffold to introduce substituents at the 3-position (e.g., 4-methylbenzyl group) .
  • Optimization : Reaction rates and atom economy vary based on sulfur sources (thiocyanate vs. thiourea), with thiourea offering higher yields but requiring harsher conditions .

Q. How should researchers characterize the structural purity of synthesized 3-[(4-methylphenyl)methyl]-2,4-thiazolidinedione derivatives?

Standard protocols include:

  • Spectroscopic analysis :
    • IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and thiazolidinedione ring vibrations .
    • ¹H NMR : Identify aromatic protons (δ 7.0–7.5 ppm for 4-methylphenyl) and methylene bridges (δ 3.5–4.5 ppm) .
  • Chromatography : TLC or HPLC to verify purity (>95%) and monitor reaction progress .

Q. What in vitro assays are suitable for preliminary evaluation of antioxidant activity in these compounds?

The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is widely used:

  • Protocol : Incubate compounds (e.g., 10–100 µg/mL) with DPPH solution; measure absorbance at 517 nm after 30 minutes .
  • Controls : Ascorbic acid as a reference standard.
  • Interpretation : Compounds showing >50% scavenging at 50 µg/mL (e.g., ISS-3, ISS-5 derivatives) warrant further study .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions influence PPARγ binding affinity and antidiabetic activity?

  • PPARγ activation : The thiazolidinedione ring is critical for binding to the ligand-binding domain of PPARγ (Kd ~40 nM for analogs like BRL49653) .
  • Substituent effects :
    • 3-[(4-methylphenyl)methyl] : Enhances lipophilicity, improving membrane permeability but potentially increasing hepatotoxicity .
    • 5-Arylidene groups : Electron-withdrawing groups (e.g., nitro, iodo) enhance PPARγ agonism but may reduce metabolic stability .
  • In vitro validation : Use adipocyte differentiation assays (e.g., C3H10T1/2 stem cells) to quantify insulin sensitization .

Q. What experimental approaches reconcile contradictions between in vitro efficacy and in vivo toxicity for thiazolidinedione derivatives?

  • Mechanistic toxicity studies :
    • Cytotoxicity screening : Use HepG2 cells and MTS assays (0–250 µM, 24 h) to identify hepatotoxic thresholds. Compounds like DCPMT (thiazolidinedione ring) show higher toxicity than oxazolidinedione analogs .
    • Metabolic profiling : LC-MS/MS to detect reactive metabolites (e.g., quinone intermediates from hydroxyl-iodo derivatives) .
  • Structure-toxicity relationships : Replace the thiazolidinedione ring with oxazolidinedione or succinimide moieties to reduce liver damage while retaining activity .

Q. How can computational methods predict the bioactivity and stability of novel 3-[(4-methylphenyl)methyl]-2,4-thiazolidinedione analogs?

  • QSAR modeling : Correlate electronic (HOMO/LUMO) and steric parameters (logP) with antioxidant/antimicrobial IC₅₀ values .
  • Docking studies : Simulate PPARγ binding using AutoDock Vina; prioritize compounds with hydrogen bonds to Ser289 or His449 .
  • Chemical stability : DFT calculations to assess hydrolysis susceptibility of the thiazolidinedione ring under physiological pH .

Q. What strategies mitigate the hepatotoxicity of thiazolidinedione derivatives while preserving therapeutic efficacy?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to delay hepatic metabolism .
  • Targeted delivery : Encapsulate compounds in liver-avoiding nanoparticles (e.g., PEGylated liposomes) .
  • Toxicity screening : Prioritize analogs with IC₅₀ >100 µM in HepG2 assays and no mitochondrial membrane potential disruption .

Methodological Tables

Q. Table 1. Key Synthetic Routes for 3-Substituted Thiazolidinediones

MethodReagents/ConditionsYield (%)AdvantagesLimitationsReference
Thiourea cyclizationThiourea, chloroacetic acid, HCl, H₂O60–75High atom economyHarsh conditions (reflux, HCl)
Mannich reactionFormaldehyde, secondary amine, EtOH50–65Modular substituent introductionRequires anhydrous conditions

Q. Table 2. Comparative Bioactivity of Selected Derivatives

CompoundAntioxidant (DPPH IC₅₀, µg/mL)PPARγ Activation (Fold vs. Control)HepG2 Toxicity (IC₅₀, µM)
ISS-328.43.2>250
DCPMTN/A4.585.3
MPMS-IN/A1.1>250

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-
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2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-

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